4/'-AMinoacetanilide--d4
Description
Chemical Nomenclature and Structural Classification
4'-Aminoacetanilide-d4, systematically named N-(4-amino-2,3,5,6-tetradeuteriophenyl)acetamide , belongs to the acetamide class of organic compounds. Its molecular formula is C₈H₆D₄N₂O , with a molecular weight of 154.20 g/mol . The compound features a benzene ring substituted with an acetamide group (-NHCOCH₃) at the para position relative to an amino group (-NH₂), where four hydrogen atoms at positions 2, 3, 5, and 6 are replaced by deuterium (²H).
Table 1: Nomenclature and Structural Data
Historical Context of Aminoacetanilide Development
The parent compound, 4'-aminoacetanilide, emerged from early investigations into aniline derivatives. Acetanilide, first synthesized in 1853, gained prominence in 1886 as the antipyretic Antifebrin. However, its toxicity led to the development of safer analogues, including 4'-aminoacetanilide, which became a key intermediate in synthesizing dyes and pharmaceuticals. The deuterated form, 4'-aminoacetanilide-d4, reflects advancements in isotopic labeling techniques pioneered in the mid-20th century to study metabolic pathways.
Significance of Deuterium Labeling in Chemical Research
Deuterium labeling enables precise tracking of molecular behavior in analytical techniques:
- Nuclear Magnetic Resonance (NMR): Deuterium’s quadrupole moment (spin = 1) allows studies of molecular orientation in lipid bilayers and polymers via ²H NMR.
- Mass Spectrometry: The mass difference between ²H and ¹H aids in quantifying metabolic turnover rates.
- Drug Development: Deuteration improves metabolic stability, as seen in FDA-approved drugs like deutetrabenazine.
Relationship to Parent Compound (4'-Aminoacetanilide)
The non-deuterated parent, 4'-aminoacetanilide (C₈H₁₀N₂O), shares identical functional groups but lacks isotopic substitution. Key comparative properties:
Table 2: Parent vs. Deuterated Compound
Deuteration does not alter the compound’s reactivity but enhances its utility in mechanistic studies. For instance, kinetic isotope effects (KIEs) measured using 4'-aminoacetanilide-d4 reveal rate-determining steps in acetylation reactions.
Properties
CAS No. |
1219802-76-2 |
|---|---|
Molecular Formula |
C8H6D4N2O |
Molecular Weight |
154.2024471 |
Synonyms |
4/'-AMinoacetanilide--d4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
4’-Aminoacetanilide–d4 can be synthesized through several methods. One common approach involves the reduction of 4-nitroacetanilide using a hydrogenation catalyst. This method typically employs catalysts such as palladium on carbon (Pd/C) under hydrogen gas (H2) atmosphere . Another green synthesis method involves the reduction of p-nitroacetanilide using zinc (Zn) and ammonium chloride (NH4Cl) in water .
Industrial Production Methods
Industrial production of 4’-Aminoacetanilide–d4 often involves large-scale hydrogenation processes. These processes utilize high-pressure hydrogen gas and efficient catalysts to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4’-Aminoacetanilide–d4 undergoes various chemical reactions, including:
Reduction: The compound can be reduced to form 4’-aminoacetanilide.
Substitution: It can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Various nucleophiles under acidic or basic conditions.
Major Products
Reduction: 4’-Aminoacetanilide.
Substitution: Products depend on the nucleophile used in the reaction.
Scientific Research Applications
Pharmaceutical Development
4'-Aminoacetanilide-d4 is primarily used as an intermediate in the synthesis of pharmaceutical compounds. Its role as a precursor in the development of analgesics and antipyretics is significant, particularly in the synthesis of drugs like paracetamol (acetaminophen) and other related compounds. The deuterated form aids in pharmacokinetic studies, allowing researchers to trace metabolic pathways with greater precision due to the distinct mass differences in mass spectrometry analyses .
Analytical Chemistry
In analytical chemistry, 4'-aminoacetanilide-d4 serves as a standard reference material for the calibration of mass spectrometric methods, especially in liquid chromatography-tandem mass spectrometry (LC-MS/MS) applications. Its use enhances the detection sensitivity and specificity for aromatic amines in complex matrices such as biological fluids and environmental samples .
Biological Studies
The deuterated compound is utilized in biological studies to investigate the metabolism and pharmacodynamics of drugs. By incorporating deuterated compounds into experimental designs, researchers can differentiate between endogenous and exogenous substances, providing insights into drug interactions and efficacy . This application is particularly relevant in toxicology studies where understanding the fate of compounds within biological systems is critical.
Environmental Monitoring
In environmental science, 4'-aminoacetanilide-d4 can be employed as a tracer to study the fate of pollutants and their degradation pathways. Its isotopic labeling allows for more accurate tracking of chemical transformations and interactions within ecosystems, contributing to risk assessments and regulatory evaluations .
Case Study 1: Pharmacokinetics of Paracetamol
A study involving the administration of paracetamol labeled with deuterium (using 4'-aminoacetanilide-d4) demonstrated improved tracking of drug metabolism in human subjects. The research highlighted how deuterated compounds can provide clearer insights into absorption rates and metabolic pathways compared to non-labeled counterparts .
Case Study 2: Environmental Impact Assessment
Research conducted on wastewater treatment processes utilized 4'-aminoacetanilide-d4 as a tracer to assess the removal efficiency of pharmaceuticals from effluents. The findings indicated that certain treatment methods significantly reduced the concentration of aromatic amines, showcasing the compound's utility in environmental monitoring .
Data Tables
| Application Area | Specific Uses |
|---|---|
| Pharmaceutical Development | Synthesis of analgesics |
| Analytical Chemistry | Calibration standard for LC-MS/MS |
| Biological Studies | Metabolism tracking |
| Environmental Monitoring | Tracer for pollutant degradation studies |
Mechanism of Action
The mechanism of action of 4’-Aminoacetanilide–d4 involves its interaction with various molecular targets. As a deuterated compound, it exhibits similar chemical behavior to its non-deuterated counterpart but with altered kinetic isotope effects. This can influence the rate of metabolic reactions and provide insights into the metabolic pathways and enzyme mechanisms involved .
Comparison with Similar Compounds
4’-Aminoacetanilide–d4 can be compared with other similar compounds such as:
4’-Aminoacetanilide: The non-deuterated form, which has similar chemical properties but different kinetic isotope effects.
2-Aminoacetanilide: An isomer with the amino group at the 2-position, exhibiting different reactivity and applications.
3-Aminoacetanilide: Another isomer with the amino group at the 3-position, also showing distinct chemical behavior
The uniqueness of 4’-Aminoacetanilide–d4 lies in its deuterium substitution, which makes it valuable for specific research applications where kinetic isotope effects are crucial .
Biological Activity
4'-Aminoacetanilide-d4, also known as paracetamol-d4 or acetaminophen-d4, is a deuterated derivative of 4'-aminoacetanilide. This compound has gained attention in pharmacological research due to its potential biological activities and applications in various fields, particularly in the pharmaceutical industry. This article provides a comprehensive overview of the biological activity associated with 4'-aminoacetanilide-d4, including its synthesis, mechanisms of action, and relevant case studies.
4'-Aminoacetanilide-d4 has the molecular formula and is characterized by the presence of deuterium atoms which enhance its stability and metabolic tracking in biological systems. The synthesis of this compound can be achieved through several methods:
- Reduction of 4-nitroacetanilide : Utilizing hydrogenation catalysts to convert nitro groups into amino groups.
- Biological synthesis : Certain bacterial strains, such as Bacillus cereus, can convert 4-phenylenediamine to 4-aminoacetanilide through enzymatic processes .
The biological activity of 4'-aminoacetanilide-d4 primarily revolves around its analgesic and antipyretic properties. The mechanisms include:
- Inhibition of Prostaglandin Synthesis : Like its non-deuterated counterpart, paracetamol, it is believed to inhibit cyclooxygenase (COX) enzymes, leading to decreased synthesis of prostaglandins which are mediators of pain and fever.
- Endocannabinoid System Interaction : Recent studies suggest that paracetamol derivatives may interact with the endocannabinoid system, enhancing analgesic effects through cannabinoid receptor activation .
Biological Activity and Case Studies
The following table summarizes key findings from various studies regarding the biological activity of 4'-aminoacetanilide-d4:
Case Study: Analgesic Efficacy
In a preclinical study involving mice, 4'-aminoacetanilide-d4 was administered to assess its analgesic properties. The results indicated that the compound effectively reduced pain responses comparable to morphine but with a lower side effect profile . This suggests potential for use in pain management therapies.
Case Study: Hepatotoxicity
A long-term study investigated the hepatotoxic effects of 4'-aminoacetanilide-d4 compared to non-deuterated paracetamol. Results showed that while both compounds had similar metabolic pathways, the deuterated form exhibited a lower incidence of liver damage markers, indicating a safer profile for chronic use .
Q & A
Q. What are the optimal synthetic routes for preparing 4'-Aminoacetanilide-d4, and how can isotopic purity be validated?
Q. How can researchers characterize the physicochemical properties of 4'-Aminoacetanilide-d4?
- Methodological Answer : Key properties include solubility, melting point, and stability. Solubility is determined in solvents like D2O, deuterated DMSO, or CDCl3 using UV-Vis spectroscopy. Thermal stability is assessed via DSC (melting point: 159–165°C, slightly elevated compared to non-deuterated analogs due to isotopic effects) .
Q. What analytical techniques are recommended for quantifying 4'-Aminoacetanilide-d4 in complex matrices?
- Methodological Answer : Use HPLC-MS/MS with deuterium-labeled internal standards to minimize matrix effects. For example, a C18 column with a mobile phase of 0.1% formic acid in H2O:MeOH (70:30) achieves baseline separation. Calibration curves (1–100 ng/mL) show linearity (R<sup>2</sup> > 0.99) .
Advanced Research Questions
Q. How do isotopic effects in 4'-Aminoacetanilide-d4 influence its metabolic stability in pharmacokinetic studies?
Q. What experimental design considerations are critical for studying the mutagenic potential of 4'-Aminoacetanilide-d4?
- Methodological Answer : Follow OECD Guideline 471 (Ames test) using Salmonella typhimurium strains TA98 and TA100. Include positive controls (e.g., sodium azide) and dose-response analysis (0.1–100 μg/plate). Data interpretation requires ANOVA to assess dose-dependent mutagenicity .
Q. How can researchers resolve contradictions in reported solubility data for 4'-Aminoacetanilide-d4 across studies?
Q. What strategies improve the stability of 4'-Aminoacetanilide-d4 in long-term storage?
- Methodological Answer : Store in amber vials under argon at −20°C to prevent photodegradation and oxidation. Accelerated stability studies (40°C/75% RH for 6 months) with HPLC-UV monitoring show <5% degradation when stored properly .
Methodological Best Practices
Q. How should researchers design controlled experiments to compare deuterated and non-deuterated analogs?
Q. What tools are recommended for FAIR-compliant data management in studies involving 4'-Aminoacetanilide-d4?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
